The synthesis of MC-Val-Cit-PAB-retapamulin involves multiple steps that typically include the formation of the maleimidocaproyl group, the coupling of the Val-Cit dipeptide, and the attachment of retapamulin through a PAB linker.
These synthetic methodologies require careful control of reaction conditions to ensure high purity and yield of the final product .
The molecular structure of MC-Val-Cit-PAB-retapamulin reveals several functional groups that contribute to its biological activity:
The three-dimensional conformation and interactions between these components are crucial for its efficacy as an antibody-drug conjugate .
MC-Val-Cit-PAB-retapamulin undergoes several key chemical reactions throughout its lifecycle:
The mechanism of action for MC-Val-Cit-PAB-retapamulin involves targeted delivery and selective toxicity:
This dual mechanism ensures that cytotoxic effects are localized to diseased tissues while sparing healthy cells .
The physical and chemical properties of MC-Val-Cit-PAB-retapamulin are essential for its application:
MC-Val-Cit-PAB-retapamulin has significant scientific uses:
ADC development has progressed through four generations, each refining critical parameters:
Table 1: Evolution of ADC Design
| Generation | Key Innovations | Limitations |
|---|---|---|
| First | Murine mAbs; acid-labile linkers | High immunogenicity; linker instability |
| Second | Humanized mAbs; stable linkers | Heterogeneous DAR; offtarget toxicity |
| Third | Site-specific conjugation; DAR 2–4 | Limited payload diversity |
| Fourth | High DAR (7–8); novel payloads | Bystander effect management |
MC-Val-Cit-PAB-Retapamulin (CAS 1639793-15-9) is a chemically defined conjugate with the molecular formula C₅₈H₈₆ClN₇O₁₀S and a molecular weight of 1,108.86 g/mol [1] [7]. Its architecture comprises four modular components:
Table 2: Structural Components of MC-Val-Cit-PAB-Retapamulin
| Component | Chemical Role | Biological Function |
|---|---|---|
| Maleimidocaproyl (MC) | Cysteine-specific conjugation | Stable antibody linkage |
| Val-Cit dipeptide | Protease substrate | Cathepsin B-mediated cleavage |
| PAB spacer | Self-immolative linker | Payload release post-cleavage |
| Retapamulin | Cytotoxic payload | Ribosomal protein synthesis inhibition |
This design ensures plasma stability during circulation while enabling efficient payload release in tumor cells. The hydrophilic PAB spacer counters retapamulin’s hydrophobicity, reducing aggregation risks [1] [7].
Retapamulin’s utility as an ADC payload stems from its bacterially derived mechanism of ribosomal inhibition, repurposed for eukaryotic cancer cells:
Table 3: Retapamulin vs. Conventional ADC Payloads
| Payload | Target | Potency (IC₅₀) | Mechanistic Advantage |
|---|---|---|---|
| Retapamulin | 50S ribosomal subunit | 5–27 ng/mL [8] | Dual inhibition: translation & assembly |
| MMAE (Vedotin) | Microtubules | 0.1–1 nM | Mitotic arrest |
| DM1 (Emtansine) | Microtubules | 0.1–1 nM | Tubulin polymerization block |
| Calicheamicin | DNA double-strand breaks | 10–50 pM | Enediyne-mediated DNA cleavage |
Retapamulin’s ribosomal inhibition offers a mechanistically distinct alternative to microtubule-targeting payloads (e.g., auristatins), potentially overcoming resistance in tumors with efflux pump overexpression [1] [4].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: